

pharmacokinetics and metabolism of Rimonabant

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Compound Focus: Rimonabant

CAS No.: 168273-06-1

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Pharmacokinetic & Metabolic Profile

The table below summarizes the core pharmacokinetic and metabolic characteristics of **Rimonabant**.

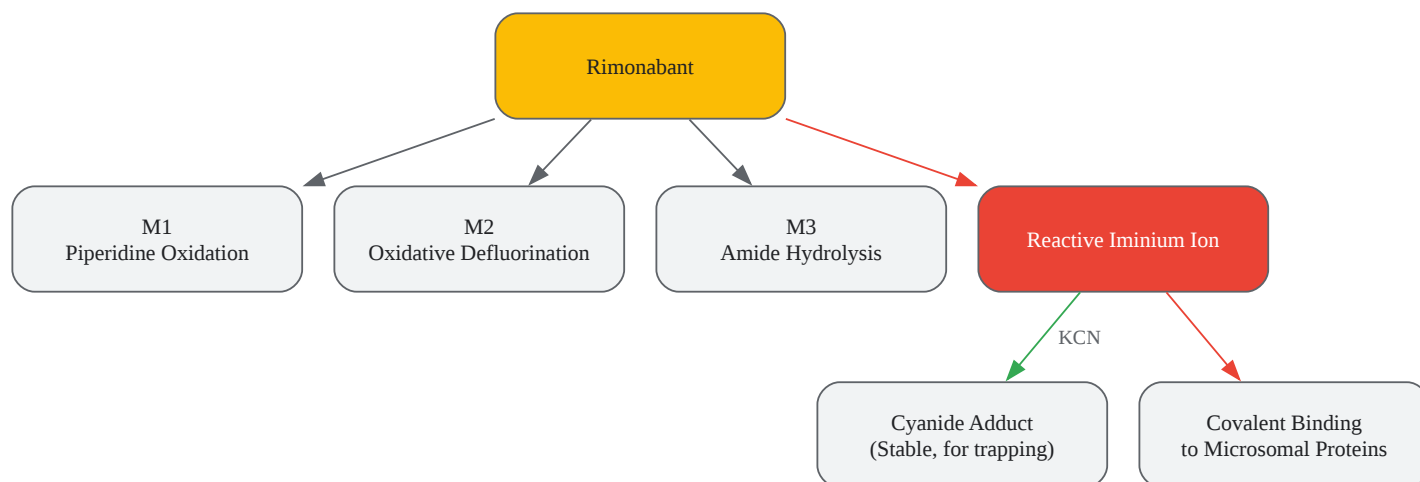
Parameter	Details
Primary Target	Cannabinoid receptor 1 (CB1); also μ -opioid receptor antagonist [1] [2]
Action at CB1	Selective antagonist/inverse agonist [2] [3]
Protein Binding	Nearly 100% [2]
Key Metabolizing Enzyme	Cytochrome P450 3A4 (CYP3A4) [4] [2]
Primary Excretion Route	Feces (86%) [2]
Elimination Half-life	Variable: 6-9 days (normal BMI); ~16 days (BMI >30) [2]

Metabolism and Bioactivation Pathways

Rimonabant undergoes extensive hepatic metabolism, with research focusing on identifying its metabolic profile and potential reactive intermediates.

- **Major Metabolic Pathways:** In vitro studies in human and rat liver microsomes identified three primary metabolites resulting from **oxidation (M1), oxidative defluorination (M2), and hydrolysis (M3)** [4].
- **Reactive Iminium Ion:** A significant finding is the formation of a reactive iminium ion metabolite through **α -carbon oxidation of its piperidine ring** [4]. This electrophilic intermediate can be trapped with cyanide, forming a stable cyano-adduct.
- **Covalent Binding:** Studies confirmed time- and CYP-dependent covalent binding of **Rimonabant** to liver microsomal proteins, which was significantly inhibited by cyanide, implicating the iminium ion in this process [4].
- **Experimental Evidence for CYP3A4 inhibition:** The metabolism-dependent covalent binding to proteins also resulted in **time-dependent inhibition (TDI) of CYP3A4** activity, as measured by a decreased IC50 value after pre-incubation with NADPH [4].

The following diagram illustrates the major metabolic pathways and the formation of the reactive iminium ion, which is central to its bioactivation.

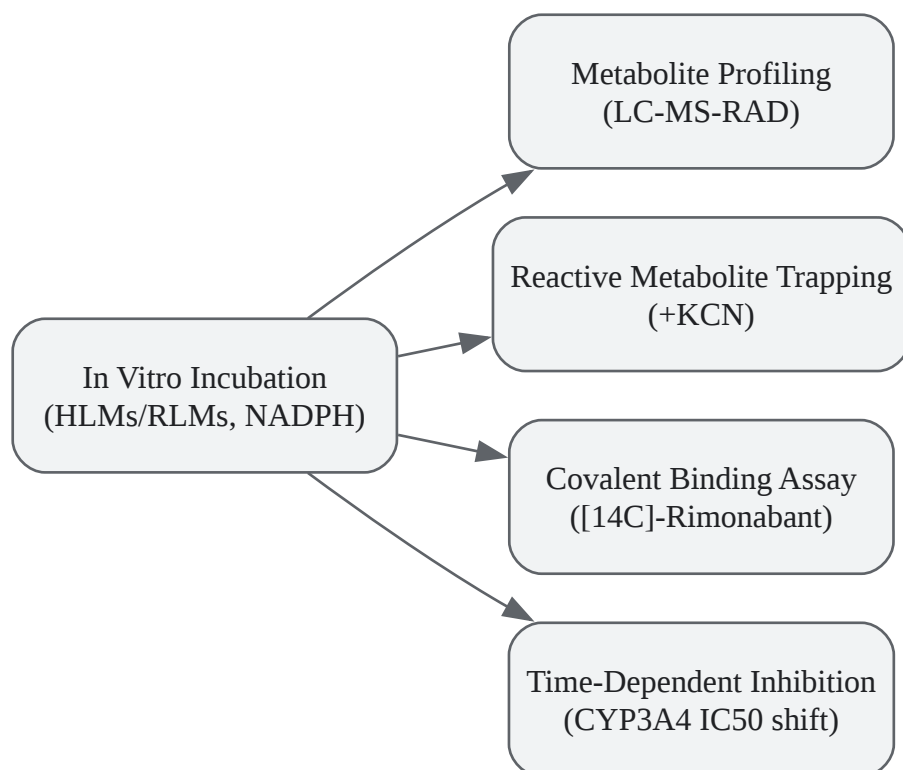


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*Major metabolic pathways and key bioactivation step of **Rimonabant**.*

Experimental Protocols for Metabolic Studies

For researchers aiming to characterize **Rimonabant**'s metabolism, the following core methodologies from the literature can serve as a protocol foundation.



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*Core experimental workflow for studying **Rimonabant** metabolism and bioactivation.*

- **In Vitro Incubation System** [4]

- **System:** Human or rat liver microsomes (HLMs/RLMs).
- **Concentration:** 10 μ M **Rimonabant**.
- **Cofactor:** 1 mM NADPH in potassium phosphate buffer (pH 7.4).
- **Trapping Agent:** For reactive intermediates, include 1 mM potassium cyanide (KCN).
- **Incubation:** 37°C for up to 60 minutes. Terminate with acetonitrile.

- **Analytical Method: Metabolite Profiling & Identification** [4]

- **Technique:** Liquid Chromatography-Mass Spectrometry with Radiometric Detection (LC-MS-RAD).

- **Column:** Zorbax Eclipse XDB-C8.
 - **Mobile Phase:** Gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.
 - **Detection:** Use radiolabeled [14C]-**Rimonabant** to quantify and profile metabolites. Structural elucidation is performed via MS/MS.
- **Assay for Covalent Binding** [4]
 - **Procedure:** Incubate [14C]-**Rimonabant** with liver microsomes and NADPH. Post-incubation, precipitate proteins and exhaustively wash with organic solvents to remove non-covalent drug.
 - **Measurement:** Quantify the radioactivity persistently bound to the protein pellet using liquid scintillation counting.
 - **Time-Dependent Inhibition (TDI) of CYP3A4** [4]
 - **Probe Reaction:** 7-benzyloxy-4-trifluoromethylcoumarin (BFC) debenzoylation.
 - **Procedure:** Pre-incubate **Rimonabant** with HLMs and NADPH. Transfer an aliquot to a secondary incubation containing the BFC probe substrate.
 - **Analysis:** Measure the formation of the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC). A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition.

Therapeutic Context and Clinical Fate

Understanding the pharmacokinetics and metabolism provides context for **Rimonabant**'s therapeutic effects and ultimate market withdrawal.

- **Mechanism of Action:** As a central and peripheral CB1 receptor inverse agonist, it modulates neurotransmitter release and peripheral metabolic pathways [1] [5] [3]. It was investigated for obesity, metabolic syndrome, and substance use disorders due to its effects on appetite, lipid metabolism, and glucose homeostasis [6] [7] [8].
- **Market Withdrawal:** Despite efficacy, **Rimonabant** was withdrawn worldwide in 2008 due to a significant risk of serious psychiatric adverse events, including depression, anxiety, and suicidal ideation [2] [5] [3]. This highlights the risk of targeting the centrally-expressed CB1 receptor.

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